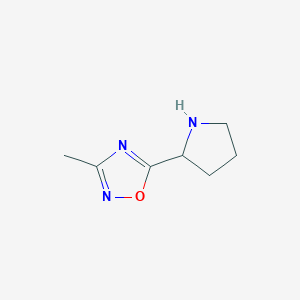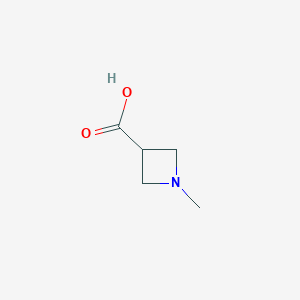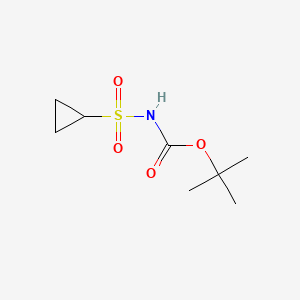
2,4-Dichloropyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloropyridin-3-ol is a chemical compound with the molecular formula C5H3Cl2NO . Its molecular weight is 163.99 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyridin-3-ol consists of a pyridine ring with two chlorine atoms and one hydroxyl group attached . The InChI code for this compound is 1S/C5H3Cl2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloropyridin-3-ol include a molecular weight of 163.99 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Summary of the Application
2,4-Dichloropyridin-3-OL is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It’s a part of trifluoromethylpyridines (TFMP) derivatives, which are widely used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Controlled Release of Herbicides
Summary of the Application
2,4-Dichloropyridin-3-OL is used in the development of controlled release formulations of pesticides . This application aims to reduce the volatilization and leaching risks of pesticides, thereby improving their use efficiency and reducing their off-target effects .
Methods of Application or Experimental Procedures
Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method . This method does not require heating, aging, organic solvents, or inert gas . The obtained herbicide@HTlcs showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5) .
Results or Outcomes
The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides . The release rates of 2,4-D@HTlcs were controlled by non-Fickian diffusion . Leaching experiments performed in agricultural topsoils and a grassland soil demonstrated that the developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil .
3. Synthesis of Trifluoromethylpyridines
Summary of the Application
2,4-Dichloropyridin-3-OL is used in the synthesis of trifluoromethylpyridines (TFMP), specifically 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) . TFMP derivatives are used in the production of several crop-protection products .
Methods of Application or Experimental Procedures
Results or Outcomes
2,3,5-DCTF is in high demand as a chemical intermediate for the synthesis of several crop-protection products .
4. Synthesis of Fluorinated Organic Chemicals
Summary of the Application
2,4-Dichloropyridin-3-OL is used in the synthesis of fluorinated organic chemicals . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Methods of Application or Experimental Procedures
Results or Outcomes
More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
5. Development of Nanocarrier-Based Formulations
Summary of the Application
2,4-Dichloropyridin-3-OL is used in the development of nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of pesticides .
Methods of Application or Experimental Procedures
Nanocarrier-based formulations were fabricated by a modified co-precipitation method . This method does not require heating, aging, organic solvents, or inert gas .
Results or Outcomes
The volatilities of nanocarrier-based formulations were reduced more than 3-fold compared with those of pure pesticides . The release rates of these formulations were controlled by non-Fickian diffusion .
Safety And Hazards
2,4-Dichloropyridin-3-ol is classified under GHS07 for safety. It has hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and rinsing cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
2,4-dichloropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOFHOTWOPWWMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610590 |
Source


|
| Record name | 2,4-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyridin-3-OL | |
CAS RN |
405141-76-6 |
Source


|
| Record name | 2,4-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)



